N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that a thiazole derivative can undergo depend on its specific structure .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Although not directly naming the compound , the study highlights the relevance of thiazole and thiadiazole compounds in developing antimicrobial agents, suggesting a broader context where such compounds, including N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, could play a role (Başoğlu et al., 2013).
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcases the potential of thiazole derivatives in addressing tuberculosis. While the specific compound is not mentioned, this research underscores the utility of thiazole frameworks in designing enzyme inhibitors, hinting at possible applications for this compound in similar contexts (Jeankumar et al., 2013).
Anticancer Evaluation of Thiadiazole Derivatives
Research into the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) demonstrates the anticancer potential of thiadiazole derivatives. This study, while not directly related, aligns with the interest in exploring this compound for similar applications, given its structural relevance (Ravinaik et al., 2021).
Novel Fluorescent N,O-Chelated Fluorine-Boron Benzamide Complexes
A study on the synthesis and fluorescence characteristics of novel N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles by Zhang et al. (2017) highlights the photophysical properties of thiadiazole derivatives. This suggests potential research applications for this compound in the development of fluorescent materials or probes (Zhang et al., 2017).
Synthesis and Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
Mert et al. (2014) explored the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, providing insights into the potential of sulfonamide and thiadiazole compounds in cancer treatment. While the focus is not directly on this compound, the study contributes to understanding the broader implications of similar compounds in medicinal chemistry (Mert et al., 2014).
Mechanism of Action
- This compound belongs to the thiazole class, which has diverse biological activities . Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms.
- Given its thiazole ring, it may participate in electrophilic or nucleophilic substitutions at specific positions (e.g., C-5 and C-2) within the ring .
- ADME Properties :
- Absorption : The compound’s solubility and lipophilicity impact its absorption. It may be slightly soluble in water but more soluble in alcohol and ether .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS2/c19-13-4-1-11(2-5-13)18-21-14(10-25-18)7-8-20-17(24)12-3-6-15-16(9-12)23-26-22-15/h1-6,9-10H,7-8H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDBGDIZMIQORN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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